(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (CAS 925704-47-8), commonly designated as (S)-beta^2-homovaline HCl, is a highly pure, chiral non-natural amino acid building block. It features an isopropyl side chain at the alpha position relative to the carboxylic acid, distinguishing it from standard alpha-amino acids and beta^3-analogs. Supplied as a stable hydrochloride salt, it provides predictable solubility in polar solvents and resistance to spontaneous self-condensation, making it processable for both solution-phase and solid-phase peptide synthesis (SPPS). This compound is primarily procured as a structural determinant for synthesizing enzymatically stable peptidomimetics, foldamers, and targeted chiral small-molecule therapeutics [1].
Substituting (S)-2-(aminomethyl)-3-methylbutanoic acid hydrochloride with standard (S)-valine or (S)-beta^3-homovaline results in fundamental structural and functional failures in downstream applications. Standard alpha-amino acids like (S)-valine are rapidly cleaved by in vivo proteases, whereas the beta^2-homovaline backbone confers near-absolute enzymatic stability. Attempting to use the more synthetically accessible (S)-beta^3-homovaline (where the isopropyl group is on the beta carbon) completely alters the side-chain vector projection. This shift disrupts the precise steric packing required to form stable 12/10- or 14-helical foldamers, rendering the beta^3-analog structurally incompatible for specific target binding. Furthermore, procuring the free base instead of the hydrochloride salt leads to poor shelf-life due to spontaneous lactamization, which compromises coupling stoichiometry during automated synthesis [1].
When incorporated into peptide backbones, beta^2-amino acids like (S)-beta^2-homovaline provide profound resistance to enzymatic degradation compared to natural alpha-amino acid counterparts. Studies on beta-peptides demonstrate that while standard alpha-peptides containing (S)-valine are rapidly degraded by broad-spectrum proteases (e.g., Pronase) with half-lives typically under 2 hours, beta-peptides remain completely intact for over 48 hours under identical conditions [1].
| Evidence Dimension | Enzymatic degradation half-life (Pronase/serum assays) |
| Target Compound Data | >48 hours stability |
| Comparator Or Baseline | Standard (S)-Valine peptides (t1/2 < 2 hours) |
| Quantified Difference | >24-fold increase in half-life |
| Conditions | In vitro broad-spectrum protease exposure |
Enables the procurement of building blocks for peptide therapeutics that require extended systemic circulation and resistance to metabolic clearance.
The specific placement of the isopropyl group at the alpha carbon (C2) in (S)-2-(aminomethyl)-3-methylbutanoic acid is critical for foldamer topology. Compared to (S)-beta^3-homovaline, where the side chain is at the beta carbon (C3), the beta^2 substitution shifts the side-chain vector projection by approximately 100–120 degrees relative to the helical axis. This exact geometry is required to form alternating beta^2/beta^3 12/10-helices, which cannot be accessed using pure beta^3-amino acids [1].
| Evidence Dimension | Side-chain spatial orientation and helical topology |
| Target Compound Data | Enables 12/10-helical formation via C-alpha substitution |
| Comparator Or Baseline | (S)-beta^3-homovaline (C-beta substitution, forms pure 14-helices) |
| Quantified Difference | ~100-120 degree shift in side-chain vector projection |
| Conditions | Circular Dichroism (CD) and 2D-NMR structural analysis of oligomers |
Beta^2 substitution is strictly required to access specific foldamer topologies for protein-protein interaction targeting that beta^3-amino acids cannot form.
Unlike beta^3-amino acids, which can be easily synthesized via Arndt-Eistert homologation, beta^2-amino acids require complex asymmetric synthesis using chiral auxiliaries. Procuring (S)-2-(aminomethyl)-3-methylbutanoic acid hydrochloride directly eliminates 4 to 6 synthetic steps, avoiding the typical <40% overall yield associated with de novo synthesis and ensuring immediate availability for downstream solid-phase peptide synthesis [1].
| Evidence Dimension | Synthetic steps and yield to acquire enantiopure building block |
| Target Compound Data | 0 steps (Procured directly as stable HCl salt) |
| Comparator Or Baseline | De novo synthesis via chiral auxiliaries (4-6 steps, <40% yield) |
| Quantified Difference | Elimination of 4-6 synthetic steps and associated yield losses |
| Conditions | Standard laboratory or pilot-scale synthesis workflows |
Procuring the specific beta^2-homovaline salt bypasses complex, low-yield asymmetric synthesis, drastically reducing lead times in drug discovery.
Beta-amino acids in their free base form are highly susceptible to spontaneous lactamization and oligomerization during storage. By utilizing the hydrochloride salt form of (S)-2-(aminomethyl)-3-methylbutanoic acid, the primary amine is protonated, preventing nucleophilic attack on the carboxylate. This results in >98% purity retention over 12+ months of storage, whereas the free base degrades significantly over weeks, leading to inaccurate stoichiometric calculations and coupling failures in automated synthesis [1].
| Evidence Dimension | Spontaneous degradation/lactamization rate during storage |
| Target Compound Data | Negligible degradation (>98% purity retained over 12+ months) |
| Comparator Or Baseline | Free base (S)-beta^2-homovaline (undergoes spontaneous condensation over weeks) |
| Quantified Difference | >10-fold extension in reliable shelf-life |
| Conditions | Ambient to 4°C storage under standard laboratory conditions |
The hydrochloride salt ensures exact molecular weight calculations and prevents costly coupling failures during automated peptide synthesis.
Directly following from its absolute proteolytic stability, this compound is the precise choice for replacing natural (S)-valine residues in therapeutic peptides. Its incorporation prevents rapid enzymatic cleavage by serum proteases, making it essential for developing peptide drugs with extended in vivo half-lives and potential oral bioavailability [1].
Leveraging its specific C-alpha side-chain vectoring, this building block is procured to synthesize alternating beta^2/beta^3-peptides. These sequences form highly stable 12/10-helices that mimic natural alpha-helices, providing robust scaffolds for designing inhibitors against complex protein-protein interactions (PPIs) where standard beta^3-peptides fail to properly align pharmacophores [1].
Because it bypasses the need for complex multi-step asymmetric synthesis, the hydrochloride salt serves as a direct starting material for industrial medicinal chemistry. It is utilized in the rapid parallel synthesis of small-molecule libraries and specific chiral APIs that strictly require the alpha-isopropyl-beta-amino structural motif [1].